molecular formula C6H10O B146799 2-Hexenal CAS No. 6728-26-3

2-Hexenal

Cat. No. B146799
CAS RN: 6728-26-3
M. Wt: 98.14 g/mol
InChI Key: MBDOYVRWFFCFHM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexenal, also known as trans-2-hexenal, is an alpha, beta-unsaturated carbonyl compound that is naturally present in various plants and is known for its role in plant defense against harmful substances. It is a compound that humans are exposed to regularly through the consumption of vegetable products. Due to its genotoxic and mutagenic properties, there is a concern regarding its potential role in human carcinogenicity .

Synthesis Analysis

The synthesis of 2-hexenal and its derivatives has been explored in several studies. One paper describes the proline-catalyzed one-step asymmetric synthesis of 5-hydroxy-(2E)-hexenal from acetaldehyde, which provides a direct and efficient route to synthesize this compound with high enantiomeric excess . Another study reports simple one-step syntheses of 4-oxo-(E)-2-hexenal and its homologs from commercially available furan derivatives, which are significant due to their role as pheromone components and defensive compounds in Hemiptera .

Molecular Structure Analysis

The molecular structure of 2-hexenal has been analyzed through the synthesis of Schiff bases by condensation with bioactive molecules like cytosine and l-leucine. These Schiff bases were characterized using various spectroscopic methods, and their electronic structures were studied using theoretical models. The Schiff base from cytosine, in particular, showed promising light-harvesting properties .

Chemical Reactions Analysis

2-Hexenal is known to form cyclic 1,N2-propanodeoxyguanosine adducts, which are considered promutagenic. These adducts have been detected in the organs of Fischer 344 rats after administration of 2-hexenal, indicating the in vivo formation of these DNA adducts . Additionally, a study on the formation of 2-hexenal by leaves of different plant species suggests that various enzymes or catalysts are involved in its formation, with the process being unaffected by dehydrogenase inhibitors in the case of Ginkgo leaves .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hexenal have been studied through the development of sensitive and accurate assays for its quantitation. A stable isotope dilution assay for the simultaneous determination of free 4-hydroxy-2-(E)-nonenal and 4-hydroxy-2-(E)-hexenal in various food matrices by gas chromatography-mass spectrometry has been developed, which confirms the method's accuracy and reproducibility . Furthermore, a study using hydroperoxide lyase from Amaranthus tricolor for the production of (2E)-hexenal and salt-adding steam distillation for its separation has provided a green method for the large-scale production of (2E)-hexenal .

Relevance and Case Studies

The carcinogenic potential of 2-hexenal has been investigated in a long-term study involving mice and rats. Although no gene expression alterations were observed shortly after administration, a significant number of animals developed malignancies by the end of the 18-month follow-up, suggesting a carcinogenic potential that may be explained by an epigenetic effect of the compound . Additionally, the detection of 1,N2-propanodeoxyguanosine adducts of 2-hexenal in vivo supports the need for a more precise cancer risk assessment for this compound .

Scientific Research Applications

Carcinogenic Potential

  • Carcinogenic Effects : 2-Hexenal, consumed through vegetables, exhibits carcinogenic potential, possibly through an epigenetic effect, despite not altering onco- and suppressor gene expression (Nádasi et al., 2005).

Detoxification and DNA Adduct Formation

  • Detoxification in Rats : A rat model demonstrated that 2-Hexenal is rapidly detoxified, predominantly through glutathione conjugation. At typical dietary exposure levels, DNA adduct formation is negligible, suggesting low carcinogenic risk from dietary exposure (Kiwamoto et al., 2012).

Application in Food Preservation

  • Preserving ‘Zaosu’ Pears : Microcapsules containing 2-Hexenal were effective in preserving ‘Zaosu’ pears by inhibiting fungal growth and maintaining fruit quality (Dong et al., 2021).
  • Protecting Tomato Fruit : Trans-2-hexenal treatment on tomato fruit significantly reduced infection from Botrytis cinerea, suggesting its potential as a natural biocide for postharvest disease control (Guo et al., 2014).
  • Enhancing Food Safety : Hexanal, including (E)-2-hexenal, showed significant inhibitory effects against pathogenic microorganisms in fresh-sliced apples, indicating potential for extending shelf life and improving hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Toxicity and DNA Binding

  • Genotoxic Compound : 2-Hexenal, a daily dietary component, demonstrated genotoxicity and DNA adduct formation in male F344 rats, with toxicity primarily occurring at the contact site (stomach) (Stout et al., 2008).

Production from Plant Sources

  • Production from Plants : Investigation of various plants for 2(E)-hexenal production identified common bean leaves as a promising source, producing up to 35 mg of 2(E)-hexenal per kg of fresh leaves (Činčala et al., 2015).

Pest Control Applications

  • Insecticidal Properties : Trans-2-hexenal displayed significant biological activity against Bradysia odoriphaga in various developmental stages, suggesting its potential as a non-harmful insecticide alternative (Chen et al., 2015).

Risk Assessment in Food Constituents

  • Cancer Risk Assessment : An approach to assess the theoretical cancer risk of 2-hexenal, a food constituent, was developed using a new 32P-postlabelling technique. This assessment suggested a negligible cancer risk from 2-hexenal in the diet (Eder & Schuler, 2000).

Application in Flavors and Perfumes

  • Production for Aromas : Amaranthus tricolor was used to generate (2E)-hexenal, a key compound in flavors and perfumes. Salt-adding steam distillation improved the efficiency of (2E)-hexenal separation, indicating a green method for large-scale production (Xiong et al., 2012).

Use in Food Packaging

  • Insect Repellent Packaging : (E)-2-hexenal showed potential in biodegradable packaging for controlling insect pests in cereal products, significantly reducing infestation levels (Germinara et al., 2012).

Safety And Hazards

2-Hexenal has certain safety and hazard considerations . For instance, it is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment when handling 2-Hexenal .

Future Directions

Future research on 2-Hexenal could focus on its role in complex ecological environments, particularly under abiotic stress . Further studies could also investigate the role of 2-Hexenal in plant interactions via volatile organic compounds .

properties

IUPAC Name

(E)-hex-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDOYVRWFFCFHM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041425
Record name (2E)-2-Hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma
Record name 2-Hexenal, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-2-Hexenal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18096
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

47.00 °C. @ 17.00 mm Hg
Record name 2-Hexenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol)
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.848
Record name 2-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

6.6 [mmHg]
Record name 2-Hexenal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-2-Hexenal
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18096
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Hexenal

CAS RN

6728-26-3, 505-57-7, 1335-39-3
Record name trans-2-Hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6728-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Hexenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenal, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenal
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2-Hexenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-hex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hex-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HEXENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hexenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031496
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexenal
Reactant of Route 2
2-Hexenal
Reactant of Route 3
2-Hexenal
Reactant of Route 4
Reactant of Route 4
2-Hexenal
Reactant of Route 5
Reactant of Route 5
2-Hexenal
Reactant of Route 6
Reactant of Route 6
2-Hexenal

Citations

For This Compound
28,400
Citations
R Lanciotti, N Belletti, F Patrignani… - Journal of Agricultural …, 2003 - ACS Publications
… E)-2-hexenal, hexyl … 2-hexenal, and hexyl acetate for both the extension of shelf life and an improvement of hygienic safety of “minimally processed foods”. In fact, hexanal, (E)-2-hexenal…
Number of citations: 157 pubs.acs.org
Y Dong, Y Li, H Long, Z Liu, Y Huang, M Zhang… - Scientia …, 2021 - Elsevier
… of trans-2-hexenal and its use in the quality control of postharvest ‘Zaosu’ pears. The objectives of this study were to prepare trans-2-hexenal microcapsules, determine their morphology …
Number of citations: 13 www.sciencedirect.com
K Myung, TR Hamilton-Kemp… - Journal of Agricultural …, 2006 - ACS Publications
… One of the major oxylipin products, trans-2-hexenal (t-2-H), is released from macerated leaves and fruit ( 5, 6). t-2-Hexenal, a member of a class of volatiles produced by virtually all …
Number of citations: 91 pubs.acs.org
F Neri, M Mari, AM Menniti, S Brigati… - Postharvest Biology and …, 2006 - Elsevier
The effects of trans-2-hexenal vapour treatment on … with different concentrations of trans-2-hexenal over a 24h period. … 12.5μLL −1 of trans-2-hexenal 24h after pathogen inoculation. In …
Number of citations: 74 www.sciencedirect.com
HW Gardner, DL Dornbos Jr… - Journal of agricultural …, 1990 - ACS Publications
… of growth was írans-2-hexenal > hexanal > írans-2… 2-hexenal, and frons-2-nonenal in the Petri plate assay. Seed germination and seedling growth were reduced most by írans-2-hexenal…
Number of citations: 119 pubs.acs.org
A Meynier, V Rampon, M Dalgalarrondo… - International Dairy …, 2004 - Elsevier
… The addition of either hexanal or t-2-hexenal to whey proteins and sodium caseinate … decreased with t-2-hexenal. The covalent binding of t-2-hexenal to milk proteins therefore had a …
Number of citations: 112 www.sciencedirect.com
R Mirabella, H Rauwerda, EA Struys… - The Plant …, 2008 - Wiley Online Library
… that E-2-hexenal treatment induces GABA accumulation, and that high GABA levels confer resistance to E-2-hexenal, we propose a role for GABA in mediating E-2-hexenal responses. …
Number of citations: 112 onlinelibrary.wiley.com
MR Corbo, R Lanciotti, F Gardini… - Journal of Agricultural …, 2000 - ACS Publications
… In this paper, the effects of hexanal and trans-2-hexenal, which are both natural molecules … The inclusion of hexanal and trans-2-hexenal in the storage atmosphere of apple slices …
Number of citations: 114 pubs.acs.org
L Cheng, S Xu, C Xu, H Lu, Z Zhang… - Pest management …, 2017 - Wiley Online Library
… Therefore, further insights into the nematicidal activity of trans-2-hexenal … -2-hexenal and to elucidate its mode of action against B. xylophilus, we examined the effects of trans-2-hexenal …
Number of citations: 33 onlinelibrary.wiley.com
Y Xu, Z Tong, X Zhang, X Zhang, Z Luo… - New …, 2021 - Wiley Online Library
… the plant volatile organic compound (E)‐2‐hexenal, at concentrations that were similar to or … Both before and during the infection, (E)‐2‐hexenal induced utilisation of plant sulfate by B. …
Number of citations: 29 nph.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.